1-[2-(propylthio)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
(2-propylsulfanylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-2-11-17-13-8-4-3-7-12(13)14(16)15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERTZZCISHKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs:
*Note: Molecular weight calculated based on formula.
- Synthetic Insights: Unlike 6b, which requires multi-step synthesis involving thiourea intermediates and azide reactions , this compound may be synthesized via direct acylation of pyrrolidine with 2-(propylthio)benzoyl chloride.
Pharmacological Comparisons
Analogs with Documented Bioactivity:
- Hypothetical Implications: The absence of bulky cyclohexyl or phenyl groups in this compound may reduce its affinity for NMDA or opioid receptors, which are targets for ’s analogs.
Electrochemical Properties
Reduction Potentials of Pyrrolidine Derivatives ():
| Compound | Substituents | Reduction Potential (V) |
|---|---|---|
| 1-[2-(Nitroimidazolyl)ethyl]pyrrolidine | Nitroimidazole, ethyl linker | Not specified |
| Target Compound | Propylthio-benzoyl | Unknown |
- Key Differences : Nitroimidazole-containing pyrrolidines () exhibit redox activity due to the nitro group, making them relevant in hypoxia-selective prodrugs. In contrast, the propylthio-benzoyl group in the target compound is less redox-active but may confer thiol-mediated antioxidant properties or metal chelation .
Physicochemical Properties
- Thioether Stability : The propylthio group may render the target compound prone to oxidation, forming sulfoxide or sulfone derivatives, unlike the stable alkyl-substituted analog in .
Q & A
Q. What methodologies enable the synthesis of isotopically labeled analogs for metabolic studies?
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